YB-0158

Colorectal cancer stem cells Peptidomimetic Growth inhibition EC50

YB-0158 (CAS 1144043-83-3, disodium salt, MW 703.59, purity ≥99.47%) is a reverse-turn peptidomimetic small molecule rationally designed via an in silico Sam68 docking pipeline. It functions by disrupting Sam68-Src protein-protein interactions and inducing apoptosis selectively in colorectal cancer stem cells (CSCs).

Molecular Formula C32H34N7Na2O7P
Molecular Weight 705.6 g/mol
Cat. No. B15545176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYB-0158
Molecular FormulaC32H34N7Na2O7P
Molecular Weight705.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/t27-,28-;;/m0../s1
InChIKeyZJTDDRIVHZHOGK-QLBXQKMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

YB-0158: Reverse-Turn Peptidomimetic Targeting Sam68 in Colorectal Cancer Stem Cells — Procurement-Grade Quantitative Evidence


YB-0158 (CAS 1144043-83-3, disodium salt, MW 703.59, purity ≥99.47%) is a reverse-turn peptidomimetic small molecule rationally designed via an in silico Sam68 docking pipeline [1]. It functions by disrupting Sam68-Src protein-protein interactions and inducing apoptosis selectively in colorectal cancer stem cells (CSCs) [1]. Unlike earlier-generation β-turn peptidomimetics, YB-0158 incorporates a 1H-indazole moiety that confers distinct hydrogen-bonding interactions with Gly305 of the Sam68 P3-P5 proline-rich domain [1].

Why CWP232228, ICG-001, or UCS15A Cannot Substitute for YB-0158 in Sam68-Targeted Colorectal CSC Research


Despite a shared reverse-turn peptidomimetic scaffold, YB-0158 is quantitatively distinct from its closest analogs. YB-0158 harbors a 1H-indazole substituent at position 'B' (vs. 2-methyl-2H-indazole in CWP232228) that forms two hydrogen bonds (3.04 Å and 2.80 Å) with Gly305 of Sam68 — an interaction absent in CWP232228 and its hydrolyzed form CWP231904 [1]. In silico mutagenesis of G305N significantly reduced YB-0158 binding affinity without affecting CWP231904 docking [1]. These structural differences translate into quantifiably distinct potency, cancer selectivity, target engagement, and transcriptomic profiles, as evidenced below [1][2].

YB-0158 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against CWP232228, ICG-001, CWP232904, and UCS15A


Evidence Item 1: YB-0158 Exhibits ~10-Fold Higher Growth-Inhibitory Potency Than CWP232228 in Surrogate Cancer Stem Cell Models

In direct head-to-head dose-response experiments, YB-0158 displayed ~10-fold higher potency versus CWP232228 for growth inhibition in transformed human embryonic stem cells (t-hESCs), with absolute EC50 values of 0.01 µM (YB-0158) vs. 0.1 µM (CWP232228). In HT29 colorectal cancer cells, YB-0158 exhibited ~5.25-fold higher potency (EC50: 0.28 µM vs. 1.47 µM) [1][2]. By comparison, ICG-001 required substantially higher concentrations (t-hESC EC50: 3 µM; HT29 EC50: 14.6 µM) [2].

Colorectal cancer stem cells Peptidomimetic Growth inhibition EC50

Evidence Item 2: YB-0158 Achieves a Superior Cancer-Selective Toxicity Index (~15.7) Versus Normal Intestinal Epithelium, Surpassing CWP232228 and ICG-001

YB-0158 exhibits an EC50 of 4.40 µM in normal human intestinal epithelial progenitor cells (HIEC) versus 0.28 µM in HT29 CRC cells, yielding a selectivity index (S.I.) of ~15.7 [1]. CWP232228, despite an EC50 >20 µM in HIEC, shows a lower S.I. of ~13.6 (EC50: 1.47 µM in HT29) because absolute potency is reduced [1]. ICG-001 displays a dramatically inferior S.I. of ~1.37 (HIEC EC50 >20 µM; HT29 EC50: 14.6 µM), and PRI-724 is reported to be more toxic to normal cells than to neoplastic models [1]. In HCT116 cells, YB-0158 maintains potent activity (EC50: 0.37 µM) while retaining selectivity vs. HIEC [1].

Selectivity index Cancer-selective toxicity HIEC normal intestinal cells

Evidence Item 3: YB-0158 Disrupts Sam68-Src Protein-Protein Interactions at a 5-Fold Lower Concentration Than CWP232228

Co-immunoprecipitation (co-IP) experiments in HT29 colorectal cancer cells demonstrated that YB-0158 at 0.3 µM significantly disrupts Sam68-Src interactions (p=0.021), while CWP232228 requires a 5-fold higher concentration (1.5 µM) to achieve a comparable disruption (p=0.0088) [1]. Notably, lower doses of YB-0158 (<0.064 µM) were sufficient to induce significant Sam68 nuclear accumulation compared with CWP232228 (≥0.125 µM) in t-hESCs, representing a ~2-fold advantage in nuclear translocation potency [1]. Neither compound affected Src Y416 autophosphorylation status, confirming that disruption occurs at the protein interaction interface rather than through kinase inhibition [1].

Sam68-Src interaction Co-immunoprecipitation Target engagement

Evidence Item 4: YB-0158 Exhibits ~20–50-Fold Superior In Silico Predicted Binding Affinity for Sam68 Versus CWP232904 and UCS15A, with a Unique Gly305 Hydrogen-Bonding Interaction

In silico molecular docking using PyRx against the Sam68 275-374 domain revealed that YB-0158 has ~20-fold superior predicted binding affinity compared to CWP232904 (the hydrolyzed active form of CWP232228) and ~50-fold superior versus UCS15A [1][2]. Critically, YB-0158 forms two specific hydrogen bonds (3.04 Å and 2.80 Å) with Gly305 in the Sam68 P3-P5 proline-rich domain via its 1H-indazole moiety [1][2]. In contrast, CWP232904, which contains a 2-methyl-2H-indazole, does not engage Gly305 [1]. In silico mutagenesis of G305N significantly reduced YB-0158 binding affinity but had no significant impact on CWP231904 docking, confirming that YB-0158's unique binding mode is driven by the 1H-indazole–Gly305 interaction [1][2].

Molecular docking Sam68 binding affinity Structure-activity relationship

Evidence Item 5: YB-0158 Eradicates Colorectal CSC Activity In Vivo in a Serial Tumor Transplantation Model, an Activity Pattern That Distinguishes It from Bulk Cytotoxic Agents

In a syngeneic murine serial tumor transplantation model (C57BL/6 mice bearing MC38 colorectal adenocarcinoma cells, YB-0158 100 mg/kg IP daily for 14 days), no significant differences in primary tumor size were observed between YB-0158-treated and saline control groups [1][2]. However, upon serial re-transplantation, residual secondary tumors from the YB-0158-treated group were significantly smaller than those from matched saline controls, demonstrating functional eradication of the tumor-initiating CSC population [1][2]. This pattern — primary tumor size insensitivity coupled with CSC activity ablation — is mechanistically consistent with CSC-selective targeting and distinguishes YB-0158 from cytotoxic agents that primarily reduce tumor bulk without eliminating the self-renewing stem cell reservoir [1]. Both YB-0158 and CWP232228 have been tested at 100 mg/kg in murine syngeneic serial transplantation models [3].

In vivo efficacy Serial transplantation Cancer stem cell eradication

YB-0158: Evidence-Backed Research and Procurement Application Scenarios for Sam68-Targeted Colorectal CSC Studies


Scenario 1: Colorectal Cancer Stem Cell Mechanistic Studies Requiring Sam68 Target Engagement Validation

YB-0158 is the compound of choice for experiments requiring confirmed disruption of Sam68-Src interactions at sub-micromolar concentrations. Its 5-fold lower effective concentration versus CWP232228 for target engagement (0.3 µM vs. 1.5 µM in co-IP assays [1]) and its ability to induce Sam68 nuclear accumulation at doses below 0.064 µM [1] make it the optimal tool for ChIP-seq, co-IP, and immunofluorescence-based Sam68 localization studies in colorectal cancer models.

Scenario 2: In Vivo Serial Transplantation Studies for Functional CSC Activity Assessment in Colorectal Cancer

YB-0158 is uniquely suited for in vivo experiments that measure CSC functional eradication rather than bulk tumor regression. Its demonstrated ability to significantly reduce secondary tumor formation in serial transplantation assays, without primary tumor size reduction [1], enables researchers to disentangle CSC-specific pharmacology from general cytotoxicity — a critical distinction for target validation in oncology drug discovery.

Scenario 3: Transcriptomic Profiling of CSC-Targeting Peptidomimetics with Comparative Benchmarking

YB-0158's transcriptomic response profile in HT29 cells is highly similar to ICG-001 but distinct from CWP232228, despite greater structural similarity to CWP232228 [2]. This makes YB-0158 the preferred reference compound for RNA-seq or microarray studies comparing Sam68-dependent versus Sam68-independent transcriptional mechanisms among β-turn peptidomimetics. Procurement of YB-0158 alongside CWP232228 enables matched comparative transcriptomic experiments [2].

Scenario 4: Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization of Sam68-Targeted Peptidomimetics

YB-0158 serves as the benchmark compound for SAR campaigns focused on the Sam68 Gly305 binding pocket. Its validated two-hydrogen-bond interaction with Gly305 (3.04 Å and 2.80 Å [3]) and its ~20-fold binding advantage over CWP232904 [3] provide a quantitative reference point for evaluating novel analog series. The G305N mutagenesis assay offers a functional counter-screen to confirm on-target binding in cellular models [3].

Technical Documentation Hub

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19 linked technical documents
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